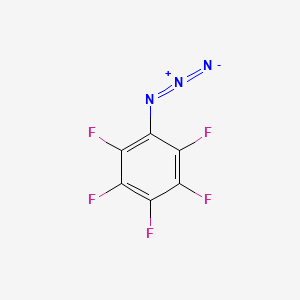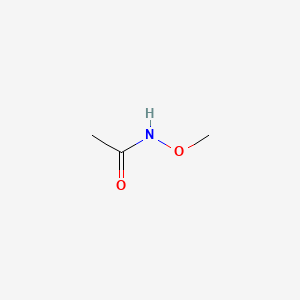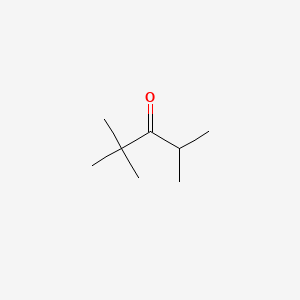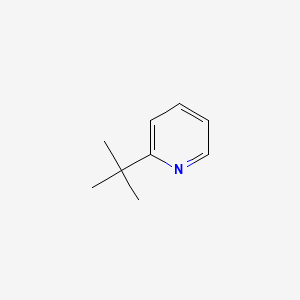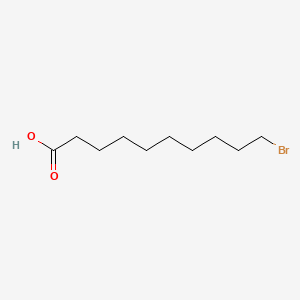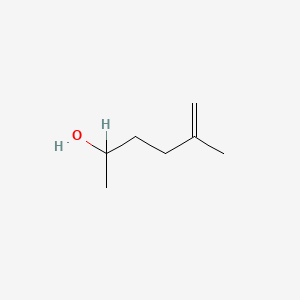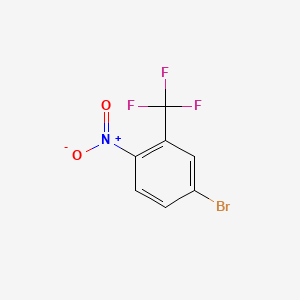
2-(3-叠氮丙基)异吲哚-1,3-二酮
描述
2-(3-Azidopropyl)isoindole-1,3-dione (APID) is an important intermediate in organic synthesis, with a wide range of applications in drug and pharmaceutical production. It is a versatile molecule, which can be used in a variety of reactions to synthesize various compounds. It is also used as a precursor in the synthesis of novel compounds and as a starting material in the production of drugs. APID is a highly reactive compound and has been found to be useful in the synthesis of various pharmaceuticals.
科学研究应用
Click Chemistry
“2-(3-Azidopropyl)isoindole-1,3-dione” is a phthalimide with a terminal azide group connected by a 3-carbon linker. The azide group enables Click Chemistry . Click Chemistry is a type of chemical synthesis that is widely used in drug discovery and materials science for the rapid and efficient synthesis of molecular libraries.
Pharmaceutical Synthesis
Isoindoline-1,3-dione heterocycles, which “2-(3-Azidopropyl)isoindole-1,3-dione” is a derivative of, have gained significant attention for their potential use in pharmaceutical synthesis . They have been used in the development of various therapeutic agents.
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.
Colorants and Dyes
Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties.
Polymer Additives
These compounds have been used as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.
Organic Synthesis
Isoindoline-1,3-dione derivatives are used in organic synthesis . They can act as building blocks in the synthesis of complex organic molecules.
Photochromic Materials
These compounds have found applications in the development of photochromic materials . Photochromic materials change their color when exposed to light, and isoindoline-1,3-dione derivatives can contribute to this property.
Anticancer Agents
Isoindoline-1,3-dione derivatives have been synthesized, characterized, and investigated against blood cancer using K562 and Raji cell lines . For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed the most inhibitory effect on the viability of the cancer cells .
作用机制
Target of Action
Isoindoline-1,3-dione derivatives, such as 2-(3-Azidopropyl)isoindole-1,3-dione, have been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including reward, addiction, and movement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the activity of the receptor, potentially influencing the signaling pathways it is involved in.
Pharmacokinetics
The compound’s molecular weight of 2302 suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
属性
IUPAC Name |
2-(3-azidopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-14-13-6-3-7-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSQWAQECRXRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236882 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Azidopropyl)isoindole-1,3-dione | |
CAS RN |
88192-21-6 | |
| Record name | 2-(3-Azidopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88192-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(3-azidopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-azidopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


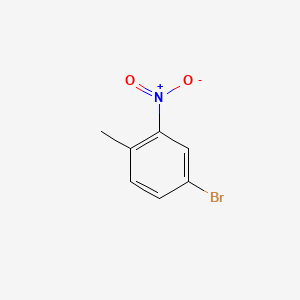
![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)
![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)
